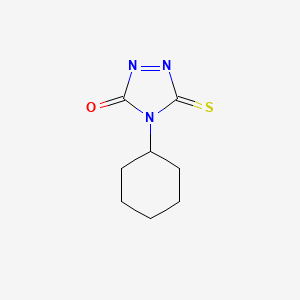
1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo-: is a heterocyclic compound that belongs to the class of triazolidinones. This compound is characterized by a five-membered ring containing three nitrogen atoms, one sulfur atom, and one oxygen atom. The presence of the cyclohexyl group at the 4-position and the thioxo group at the 5-position makes it a unique derivative of triazolidinone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo- typically involves the domino combination of thiophosgene, aliphatic or aromatic amines, and ethyl carbazate. This method is efficient and allows for the formation of 4-substituted 5-thioxo-1,2,4-triazolidin-3-one derivatives under mild conditions . The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thioxo group to a thiol group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid on silica gel, aluminum nitrate with silica sulfuric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Triazolinediones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of antiviral and anticancer agents.
Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cancer progression.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. For example, it has been shown to inhibit c-Jun N-terminal kinase, a key player in cancer cell proliferation . The pathways involved include the disruption of signaling cascades that promote cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A related compound with a similar triazole ring structure but lacking the cyclohexyl and thioxo groups.
1,2,4-Triazolidin-3-one: The parent compound without the cyclohexyl and thioxo substitutions.
1,2,4-Triazolethione: A compound with a similar sulfur-containing ring but different substituents.
Uniqueness: 1,2,4-Triazolidin-3-one, 4-cyclohexyl-5-thioxo- is unique due to the presence of both the cyclohexyl and thioxo groups, which confer distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and potential for interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-cyclohexyl-5-sulfanylidene-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H11N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
IMJIBYZTSBDEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)N=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
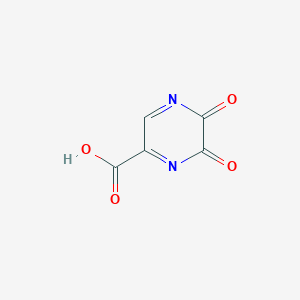
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
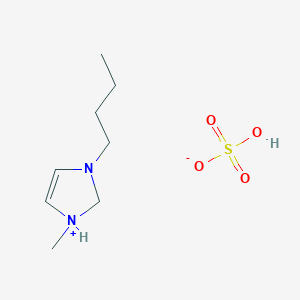

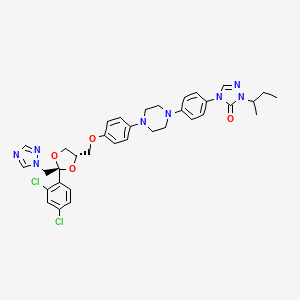
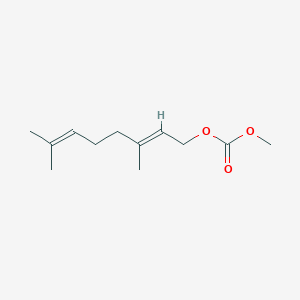
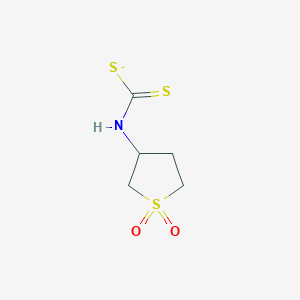

![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)


